5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on its pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but different ring system.
5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[1,5-a]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1019125-50-8 |
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Molecular Formula |
C13H9BrClN3 |
Molecular Weight |
322.6 |
Purity |
95 |
Origin of Product |
United States |
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